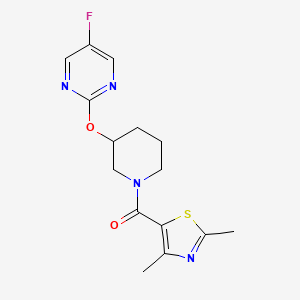

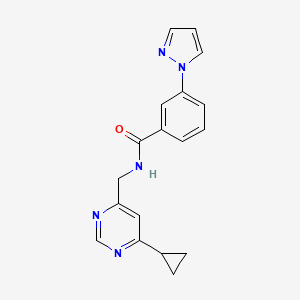

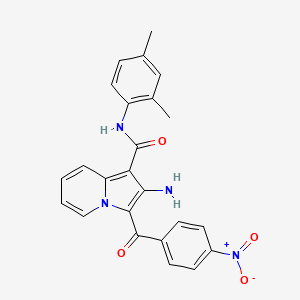

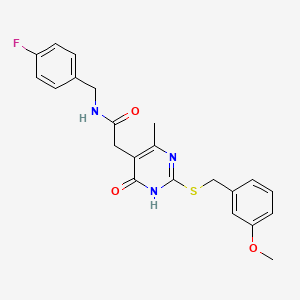

![molecular formula C16H15NO4S B2543698 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid CAS No. 1259233-06-1](/img/structure/B2543698.png)

3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

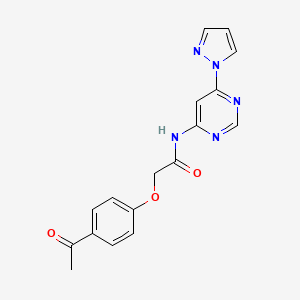

The compound 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a chemical entity that appears to be a derivative of benzoic acid with a sulfonylamino group and a 4-methylphenyl ethenyl moiety attached to its structure. This type of compound could potentially exhibit interesting physicochemical properties and biological activities, as suggested by the related compounds discussed in the provided papers.

Synthesis Analysis

The synthesis of related sulfonyl-containing compounds has been reported using various strategies. For instance, a radical relay strategy has been employed to generate 3-(methylsulfonyl)benzo[b]thiophenes, which involves the reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite under visible light irradiation using a photocatalyst . Another approach involves the multi-step synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, which includes the use of N-acyl-α-amino acids and 1,3-oxazoles . Additionally, tert-butyl hydroperoxide-initiated radical cyclization has been used to synthesize 3-(arylsulfonyl)benzothiophenes . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide was characterized by FT-IR and 1H NMR . Similarly, the structures of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives were confirmed by UV-Vis, FT-IR, MS, 1H- and 13C-NMR data . These techniques could be applied to determine the molecular structure of 3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]

Scientific Research Applications

Protective Groups in Organic Synthesis

The 2-(4-methylphenylsulfonyl)ethenyl group (Tsv) has been explored for protecting the NH group in various compounds, showcasing its utility in organic synthesis. The stability of these groups under different conditions and their selective removal demonstrates their significance in the synthesis of complex molecules (Petit et al., 2014).

Metal Extraction and Supramolecular Chemistry

Sulfonyl-bridged oligo(benzoic acid)s have shown potential in metal extraction, particularly for lanthanoid ions. The structure and extractability relationships elucidated through X-ray analysis contribute to understanding supramolecular interactions and their applications in separation technologies (Morohashi et al., 2014).

Photochemical Synthesis

Innovative methods for the alkenylation of C(sp3)–H bonds using sulfonylalkene units have been developed. This photochemically induced process opens new avenues for carbon skeleton extension, highlighting the role of sulfonyl groups in facilitating such transformations (Amaoka et al., 2014).

Catalysis and Functionalization

The catalytic meta-C–H functionalization of benzoic acid derivatives using a sulfonamide template has been reported, showcasing a novel approach to selectively modifying benzoic acid scaffolds. This method broadens the scope of C–H activation strategies in organic synthesis (Li et al., 2016).

Conductivity Enhancement in Materials Science

Studies on the conductivity enhancement of polymeric materials treated with benzoic acid illustrate the potential for improving electronic device performance. This work contributes to the development of more efficient and flexible organic light-emitting devices (Kang et al., 2021).

Antimicrobial Applications

The synthesis and antimicrobial activity of 4-(substituted phenylsulfonamido)benzoic acids highlight their potential as bioactive compounds. The high yields and characterization of these sulfonamides underscore their significance in medicinal chemistry (Dineshkumar & Thirunarayanan, 2019).

properties

IUPAC Name |

3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-12-5-7-13(8-6-12)9-10-22(20,21)17-15-4-2-3-14(11-15)16(18)19/h2-11,17H,1H3,(H,18,19)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDRZAJMFVBIS-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(4-Methylphenyl)ethenesulfonamido]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[2-(2-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2543629.png)

![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)

![3-chloro-2-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-5-(trifluoromethyl)pyridine](/img/structure/B2543632.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)acetamide](/img/structure/B2543633.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)